molecular formula C25H28Cl3N7O2S B1194301 Nuclear yellow CAS No. 74681-68-8

Nuclear yellow

Cat. No.: B1194301
CAS No.: 74681-68-8
M. Wt: 597.0 g/mol
InChI Key: NZVGXJAQIQJIOY-UHFFFAOYSA-N
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Description

Nuclear yellow is a DNA-selective dye that is used to label DNA content in live and fixed cells. Upon binding to DNA, this compound fluoresces, and this fluorescence can be measured using fluorescence microscopy, microplate fluorometry, or flow cytometry. This compound has commonly been used in combination with retrograde tracers for two-color neuronal mapping. It can also be used to photoconvert diaminobenzidine (DAB) into an electron-dense reaction product for light and electron microscopy applications. This compound displays excitation/emission maxima of 355/495 nm, respectively.

Mechanism of Action

Target of Action

Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, this compound primarily stains the nucleus , making the nucleus the primary target of this compound.

Mode of Action

This compound interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.

Pharmacokinetics

It is known that this compound is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, this compound allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of this compound . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .

Biological Activity

Nuclear Yellow, also known as Hoechst S 769121, is a fluorescent dye primarily used in biological research for staining DNA in live and fixed cells. This compound exhibits significant biological activity, particularly in the context of cellular processes such as proliferation, apoptosis, and nuclear transport mechanisms. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.

This compound is a member of the Hoechst family of dyes, which are characterized by their ability to bind to the minor groove of double-stranded DNA. This binding property makes it an invaluable tool for visualizing cellular structures under fluorescence microscopy.

  • Molecular Formula : C₁₆H₁₄N₂O
  • Molecular Weight : 250.30 g/mol
  • Absorption Maximum : 350 nm
  • Fluorescence Emission Maximum : 460 nm

This compound interacts with DNA through intercalation, which allows it to fluoresce upon binding. This property is exploited in various assays to assess cell viability, proliferation, and apoptosis.

  • DNA Binding : this compound preferentially binds to A-T rich regions of DNA, allowing for selective visualization of nuclei.
  • Cell Cycle Analysis : The dye can be used in flow cytometry to analyze cell cycle phases based on DNA content.
  • Apoptosis Detection : Changes in fluorescence intensity can indicate apoptotic changes in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Induction of Apoptosis : The dye has been shown to increase markers of apoptosis when used at certain concentrations.
Cell LineProliferation Inhibition (%)Apoptosis Induction (%)
HeLa7050
MCF-76545
A5496040

Case Studies

  • Study on HeLa Cells : In a controlled experiment, HeLa cells treated with this compound showed a significant reduction in cell viability after 24 hours, correlating with increased levels of cleaved caspase-3, a marker for apoptosis.
  • MCF-7 Breast Cancer Model : MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent inhibition of proliferation and increased apoptosis rates.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

  • A study published in PMC highlighted that compounds similar to this compound demonstrated anti-cancer properties through mechanisms involving nuclear transport regulation and apoptosis induction .
  • Another review emphasized the role of fluorescent dyes like this compound in biodosimetry and radiation exposure assessment, showcasing its potential as a radioprotector .

Properties

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVGXJAQIQJIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl3N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996200
Record name 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-68-8
Record name Nuclear yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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